molecular formula C22H23BrN6O2 B608242 Onametostat CAS No. 2086772-26-9

Onametostat

货号 B608242
CAS 编号: 2086772-26-9
分子量: 483.37
InChI 键: DBSMLQTUDJVICQ-CJODITQLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Onametostat, also known as JNJ-64619178, is an orally available small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) with potential antiproliferative and antineoplastic activities . It selectively targets and irreversibly binds to the S-adenosylmethionine (SAM)- and substrate-binding pockets of the PRMT5/methylosome protein 50 (MEP50) complex, inhibiting its function . This may lead to decreased growth of rapidly proliferating cells, including cancer cells .


Molecular Structure Analysis

The molecular formula of Onametostat is C22H23BrN6O2 . The exact mass is 482.11 and the molecular weight is 483.370 .


Physical And Chemical Properties Analysis

Onametostat has a molecular weight of 483.37 and a chemical formula of C22H23BrN6O2 . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 rotatable bonds . The topological polar surface area is 136.1 .

科学研究应用

Application in Advanced Solid Tumors

Specific Scientific Field

Oncology - Advanced Solid Tumors

Summary of the Application

JNJ-64619178 is a selective and potent PRMT5 inhibitor that has been evaluated in a Phase 1 study involving patients with advanced malignant solid tumors or non-Hodgkin lymphomas (NHL) .

Methods of Application

Adult patients with treatment-refractory advanced solid tumors or NHL and measurable disease received escalating doses of JNJ-64619178 following two schedules: Schedule A (14 days on/7 days off) and Schedule B (every day on a 21-day cycle). The primary objective was to evaluate the safety and to identify a recommended Phase 2 dose (RP2D) of JNJ-64619178 .

Results or Outcomes

Ninety patients received JNJ-64619178. Thrombocytopenia was identified as the only dose-limiting toxicity. JNJ-64619178 showed dose-proportional pharmacokinetics and robust target engagement, as measured by plasma symmetric dimethylarginine, across all dose levels. The objective response rate was 5.6% (5 of 90). Patients with adenoid cystic carcinoma (ACC) had an objective response rate of 11.5% (3 of 26) and a median progression-free survival of 19.1 months .

Application in Lower-Risk Myelodysplastic Syndromes

Specific Scientific Field

Hematology - Lower-Risk Myelodysplastic Syndromes

Summary of the Application

JNJ-64619178 is a potent, selective, oral PRMT5 inhibitor that causes accumulation of splicing abnormalities in preclinical models. It is hypothesized that inhibition of PRMT5 by JNJ-64619178 may target splicing factor gene mutant MDS clones, leading to recovery of normal hematopoiesis .

Methods of Application

Dosing was initiated at 2 mg, 14 days on/7 days off (intermittent) on a 21-day cycle, a tolerable dose from the ongoing dose escalation in solid tumors and lymphomas in Part 1. Confirmation of tolerability followed a modified 3+3 design with de-escalation allowed based on the totality of the data .

Results or Outcomes

As of 29 May 2021, 21 patients were enrolled. No dose-limiting toxicities were observed. While the 2 mg intermittent starting dose was tolerable, lower dose schedules of 1 mg intermittent and 0.5 mg continuous (once daily) dosing were evaluated to reduce myelosuppression, and enrollment was expanded at 0.5 mg once daily .

Application in Glioblastoma

Specific Scientific Field

Neuro-Oncology - Glioblastoma

Summary of the Application

JNJ-64619178 has been studied for its effects on glioblastoma, a highly aggressive and lethal form of brain cancer. The compound was found to reduce proliferation and viability in glioblastoma cell lines under both normoxic and hypoxic conditions .

Methods of Application

The study involved screening of compounds targeting epigenetic writers or erasers and compounds targeting cell cycle-regulating protein kinases against three glioblastoma cell lines under normoxic or hypoxic conditions .

Results or Outcomes

Treatment with onametostat led to dramatic changes in the transcriptome profile by inducing cell cycle arrest, suppressing RNA splicing, and down-regulating several major glioblastoma cell survival pathways .

Application in Triple-Negative Breast Cancer

Specific Scientific Field

Oncology - Triple-Negative Breast Cancer

Summary of the Application

JNJ-64619178 has been studied for its potential role in reducing the efficacy of immunotherapy in triple-negative breast cancer .

Methods of Application

The specific methods of application in this context are not detailed in the available resources.

Results or Outcomes

The specific results or outcomes in this context are not detailed in the available resources.

Application in Lung, Breast, Pancreatic, and Hematological Malignancies

Specific Scientific Field

Oncology - Various Malignancies

Summary of the Application

JNJ-64619178 demonstrated a prolonged inhibition of PRMT5 and potent antiproliferative activity in subsets of cancer cell lines derived from various histologies, including lung, breast, pancreatic, and hematological malignancies .

Results or Outcomes

Application in Glioblastoma Under Normoxic and Hypoxic Conditions

Summary of the Application

Onametostat was found to reduce proliferation and viability in glioblastoma cell lines under both normoxic and hypoxic conditions .

安全和危害

Onametostat is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken .

属性

IUPAC Name

(1S,2R,3S,5R)-3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27)/t13-,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSMLQTUDJVICQ-CJODITQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Onametostat

CAS RN

2086772-26-9
Record name Onametostat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086772269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONAMETOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VKI8FPW0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。